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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-2-hydroxybenzoic acid, also known as 3-bromosalicylic acid, is a versatile building

block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a

hydroxyl group, and a bromine atom on an aromatic ring, allows for a diverse range of chemical

transformations. This document provides detailed application notes and experimental protocols

for the use of 3-bromo-2-hydroxybenzoic acid in the synthesis of various organic molecules,

including its role as a key intermediate in the preparation of pharmaceutical compounds and

their impurities.

Physicochemical Properties
A summary of the key physicochemical properties of 3-bromo-2-hydroxybenzoic acid is

presented below. This data is essential for its handling, reaction setup, and purification.
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Property Value Reference

CAS Number 3883-95-2 [1]

Molecular Formula C₇H₅BrO₃ [1]

Molecular Weight 217.02 g/mol [1]

Melting Point 219-220 °C [2]

Boiling Point 301.4 °C at 760 mmHg [2]

Solubility Soluble in Methanol, DMSO [2]

pKa 2.43 ± 0.10 [2]

Applications in Organic Synthesis
3-Bromo-2-hydroxybenzoic acid serves as a precursor in a variety of synthetic

transformations, including esterification, amide bond formation, and as a key component in the

synthesis of more complex molecules.

Esterification Reactions
The carboxylic acid moiety of 3-bromo-2-hydroxybenzoic acid can be readily esterified under

standard conditions, such as the Fischer-Speier esterification. These esters can serve as

protecting groups or as intermediates for further functionalization.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-hydroxybenzoate

This protocol is adapted from the general Fischer esterification procedure.[3]

Materials:

3-Bromo-2-hydroxybenzoic acid

Anhydrous methanol

Concentrated sulfuric acid

Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 3-bromo-2-hydroxybenzoic acid (1.0 eq).

Add an excess of anhydrous methanol (e.g., 10-20 eq).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred

mixture.

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and remove the excess methanol

using a rotary evaporator.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a

separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain pure

methyl 3-bromo-2-hydroxybenzoate.
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Logical Workflow for Fischer Esterification:

3-Bromo-2-hydroxybenzoic acid +
Methanol (excess) +

H₂SO₄ (catalyst)

Reflux
(4-6 hours)

Work-up:
- Remove excess Methanol

- Extraction with organic solvent
- Wash with H₂O, NaHCO₃, Brine

- Dry over MgSO₄

Purification:
- Recrystallization or

- Column Chromatography
Methyl 3-bromo-2-hydroxybenzoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl 3-bromo-2-hydroxybenzoate.

Amide Bond Formation
The carboxylic acid group can also be converted to an amide via coupling with an amine. This

reaction is fundamental in the synthesis of many biologically active molecules. The use of a

coupling agent is typically required to activate the carboxylic acid.

Experimental Protocol: General Amide Coupling

This protocol is a general procedure for amide bond formation using a coupling agent like

HATU.[4]

Materials:

3-Bromo-2-hydroxybenzoic acid

Amine (primary or secondary)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate

1M HCl solution
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Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask

Procedure:

Dissolve 3-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom

flask under an inert atmosphere.

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room

temperature to activate the carboxylic acid.

Add the desired amine (1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

Upon completion, dilute the reaction mixture with ethyl acetate and water.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain the desired amide.

Workflow for Amide Coupling:
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3-Bromo-2-hydroxybenzoic acid

Activation:
+ HATU
+ DIPEA
in DMF

Coupling Reaction
(Room Temperature, 12-24h)

Amine (R-NH₂)

Work-up:
- Extraction with Ethyl Acetate

- Acid/Base Washes
- Drying and Concentration

3-Bromo-N-R-2-hydroxybenzamide

Click to download full resolution via product page

Caption: General workflow for amide bond formation.

Intermediate in the Synthesis of Sulfasalazine Impurities
3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of certain impurities

of Sulfasalazine, an anti-inflammatory drug.[5][6] The synthesis of these impurities is crucial for

their use as reference standards in quality control of the active pharmaceutical ingredient.

One such impurity is 3-Bromo-2-hydroxy-5-((4-(N-(pyridin-2-

yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. The synthesis involves a multi-step process where

3-bromo-2-hydroxybenzoic acid is a key precursor. While detailed, step-by-step protocols for

the synthesis of this specific impurity starting from 3-bromo-2-hydroxybenzoic acid are often

proprietary, the general pathway involves diazotization and coupling reactions.

Conceptual Synthetic Pathway:

p-Nitrobenzenesulfonyl chloride
+ 2-Nitrophenol Intermediate Steps Sulfapyridine analog Diazotization

(NaNO₂, HCl) Diazonium Salt

Azo Coupling

3-Bromo-2-hydroxybenzoic acid

Sulfasalazine Impurity D

Click to download full resolution via product page

Caption: Conceptual pathway to a Sulfasalazine impurity.
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Precursor for Heterocycle Synthesis
The presence of multiple functional groups makes 3-bromo-2-hydroxybenzoic acid a suitable

precursor for the synthesis of heterocyclic compounds. For instance, it can be used in the

synthesis of benzoxazolinone derivatives.

Application Example: Synthesis of 7-Bromobenzoxazolin-2-one

7-Bromobenzoxazolin-2-one is an intermediate in the synthesis of the experimental drug

bifeprunox. The synthesis from 3-bromo-2-hydroxybenzoic acid would conceptually involve

an initial amide formation followed by cyclization.

Hypothetical Synthetic Pathway:

Amide Formation: Reaction of 3-bromo-2-hydroxybenzoic acid with an amine source.

Cyclization: Intramolecular cyclization to form the benzoxazolinone ring.

This pathway highlights the utility of 3-bromo-2-hydroxybenzoic acid in constructing more

complex molecular architectures.

Summary of Synthetic Applications
Reaction Type Product Class Key Reagents

Esterification Benzoic Esters
Alcohol, Acid Catalyst (e.g.,

H₂SO₄)

Amide Formation Benzamides
Amine, Coupling Agent (e.g.,

HATU), Base (e.g., DIPEA)

Azo Coupling Azo Compounds Diazonium Salt

Heterocycle Synthesis Benzoxazolinones Amine, Cyclization reagents

Conclusion
3-Bromo-2-hydroxybenzoic acid is a valuable and versatile reagent in organic synthesis. Its

utility is demonstrated in fundamental transformations such as esterification and amide bond

formation, as well as in the synthesis of complex, high-value molecules for the pharmaceutical
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industry. The protocols and workflows provided herein serve as a guide for researchers to

effectively utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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